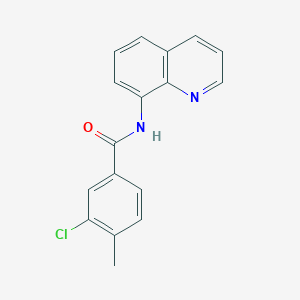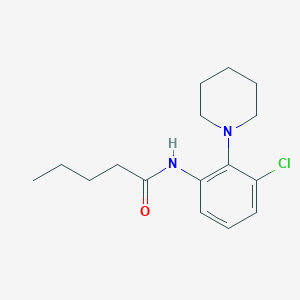![molecular formula C20H17ClN2O4S B244458 N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide, commonly known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential applications in treating neurological disorders. TAK-915 is a potent and selective inhibitor of the neurokinin-1 (NK1) receptor, which plays a crucial role in regulating neurotransmitter release and modulating pain perception.
科学的研究の応用
TAK-915 has been extensively studied for its potential applications in treating various neurological disorders, including depression, anxiety, and substance abuse disorders. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor has been implicated in the regulation of mood, stress, and reward pathways, making it an attractive target for drug development. TAK-915 has shown promising results in preclinical studies, demonstrating its ability to modulate neurotransmitter release and reduce anxiety-like behavior in animal models.
作用機序
TAK-915 exerts its pharmacological effects by selectively binding to and inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating neurotransmitter release, including substance P, a neuropeptide involved in pain perception and stress response. By inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, TAK-915 can modulate neurotransmitter release and alter neuronal activity, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, TAK-915 has been shown to reduce anxiety-like behavior, increase exploratory activity, and improve cognitive function. TAK-915 has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
実験室実験の利点と制限
One of the major advantages of TAK-915 is its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, which reduces the risk of off-target effects. TAK-915 has also shown good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-915 is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on TAK-915. One area of interest is its potential applications in treating substance abuse disorders, particularly opioid addiction. TAK-915 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, making it a promising candidate for further development. Another area of interest is its potential applications in treating neurodegenerative disorders, such as Alzheimer's disease. TAK-915 has been shown to improve cognitive function and reduce neuroinflammation in animal models, suggesting its potential neuroprotective effects. Further research is needed to explore these potential applications and determine the safety and efficacy of TAK-915 in human clinical trials.
Conclusion
In conclusion, TAK-915 is a novel compound that has shown promising results in preclinical studies for its potential applications in treating various neurological disorders. Its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor and its ability to modulate neurotransmitter release make it an attractive target for drug development. Further research is needed to explore its potential applications and determine its safety and efficacy in human clinical trials.
合成法
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-chlorophenylthioacetic acid. This intermediate is then reacted with 4-methoxyaniline to form the corresponding amide. The amide is then treated with furan-2-carboxylic acid and a coupling reagent to form TAK-915. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
特性
分子式 |
C20H17ClN2O4S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-9-6-14(22-20(25)18-3-2-10-27-18)11-16(17)23-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
InChIキー |
VIXODTJWCALXOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)